[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine
Overview
Description
“[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine” is a compound that contains an imidazo[4,5-b]pyridine core, which is a fused imidazole and pyridine ring system . This compound is structurally similar to purines, which are key components of many biological molecules . It is known to play a crucial role in numerous disease conditions .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds . The alkylation reaction of this compound gives, each time, two regioisomers, N3 and N4 .Molecular Structure Analysis
The molecular structure of “this compound” was elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis
The chemical reactions involving this compound include its reaction with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This compound then reacts with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) to form the expected regioisomers compounds .Physical and Chemical Properties Analysis
The compound “this compound” is a solid . Its linear formula is C9H12N4 . The CAS Number is 953907-40-9 .Scientific Research Applications
Heterocyclic Aromatic Amines (HAAs) in Biological Matrices Analysis
Research on HAAs like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) focuses on their formation during cooking and potential carcinogenic effects. Studies highlight the importance of analyzing HAAs in foodstuffs and biological matrices to understand their biological impacts and exposure levels. Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry, are preferred for sensitive and selective detection of HAAs and their metabolites in various samples, including food products and biological fluids (Teunissen et al., 2010).
Applications in Organic Synthesis and Medicinal Chemistry
The structural motif of imidazopyridine, a close relative to the compound of interest, is significant in medicinal chemistry due to its diverse biological activities. Imidazopyridine derivatives, for instance, have been extensively explored for their therapeutic potentials, including anticancer, antibacterial, and anti-inflammatory effects. This highlights the importance of heterocyclic compounds in drug discovery and the development of novel treatments for various diseases (Li et al., 2019).
Role in Drug Development
Imidazopyridines have been identified as crucial scaffolds in the synthesis of compounds with potential antibacterial properties, especially against multi-drug resistant bacterial infections. This underscores the role of such heterocyclic compounds in addressing the global challenge of antibiotic resistance and the ongoing search for new effective treatments (Sanapalli et al., 2022).
Mechanism of Action
Target of Action
Imidazole derivatives are known to have a broad range of targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, influencing many cellular pathways .
Biochemical Pathways
Imidazole derivatives can influence many cellular pathways. For instance, some imidazole derivatives have been found to inhibit IKK-ɛ and TBK1, which activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been found to show a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Future Directions
Biochemical Analysis
Biochemical Properties
For instance, some imidazo[4,5-b]pyridine derivatives have been found to inhibit the activation of certain enzymes such as IKK-ɛ and TBK1 .
Cellular Effects
Some studies suggest that imidazo[4,5-b]pyridine derivatives can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Properties
IUPAC Name |
2-(3-methylimidazo[4,5-b]pyridin-2-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-13-8(4-5-10)12-7-3-2-6-11-9(7)13/h2-3,6H,4-5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOBGNCJWFQPNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1N=CC=C2)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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